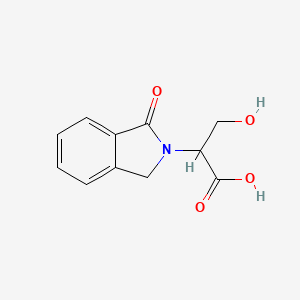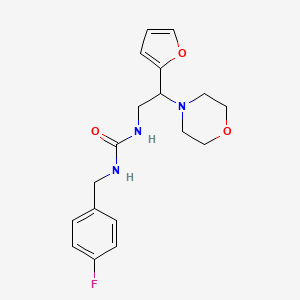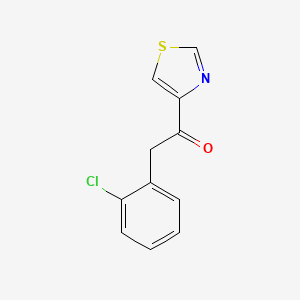
2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Studies
A significant application of thiazole derivatives, closely related to 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one, is in corrosion inhibition of iron. Quantum chemical parameters and molecular dynamics simulations have been utilized to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives (Kaya et al., 2016).
X-ray and DFT Calculated Structures
Structural analysis using X-ray diffraction and Density Functional Theory (DFT) calculations have been employed for thiazol-based compounds. These studies are critical in understanding the molecular geometries and interactions of such compounds (Şahin et al., 2014).
Spectroscopic and Antimicrobial Activities
The characterization and biological applications, such as antimicrobial activity, of thiazol derivatives have been explored through quantum chemical methods and vibrational spectral techniques. This includes assessing their potential in antimicrobial and antifungal effects (Viji et al., 2020).
Structural Characterization and Synthesis
The synthesis and structural characterization of thiazole derivatives are vital in developing new pharmacologically important compounds. Techniques like single-crystal diffraction are used to determine the structures of such derivatives (Kariuki et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of thiazole derivatives aid in understanding their biological effects. These studies predict molecular docking results, which can be crucial for drug design and discovery (Viji et al., 2020).
Synthesis of Aliphatic 1,3,4-Thiadiazol Derivatives
Research into synthesizing new series of thiadiazol derivatives highlights the diverse applications of these compounds in chemical synthesis and potential pharmaceutical applications (Tahtaci & Aydin, 2019).
Spectroscopic Identification and Molecular Docking Studies
Thiazole derivatives have been the subject of extensive spectroscopic identification and molecular docking studies. These investigations are critical for assessing their potential in pharmaceutical applications, particularly in cancer research (Shanmugapriya et al., 2022).
Synthesis and Anti-Inflammatory Evaluation
The synthesis and evaluation of thiazole derivatives for their anti-inflammatory and analgesic activities have been a significant area of research. This includes comparing their efficacy with reference drugs in medical applications (Kumar & Singh, 2020).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-8(9)5-11(14)10-6-15-7-13-10/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJMKRQJMFASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CSC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)

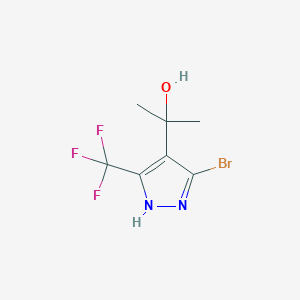

![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)
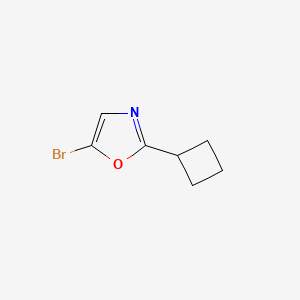
![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)
![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B3000712.png)
![[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)
![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B3000716.png)
